molecular formula C5H3Br2ClN2 B8052992 2,6-Dibromo-3-chloropyridin-4-amine

2,6-Dibromo-3-chloropyridin-4-amine

Cat. No.: B8052992
M. Wt: 286.35 g/mol
InChI Key: CFVYEDHWOBABMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-chloropyridin-4-amine (CAS 1384213-52-8) is a high-purity (97%) halogenated pyridine derivative of significant value in organic synthesis and industrial research . Its molecular formula is C₅H₃Br₂ClN₂, with a molecular weight of 286.35 g/mol . This compound serves as a versatile and critical synthetic intermediate, or building block, for the construction of more complex molecules . Its primary applications lie in the research and development of pharmaceutical intermediates and active ingredients for agrochemicals, such as herbicides and pesticides . The specific placement of halogen atoms (bromine and chlorine) on the pyridine ring makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, which are central to modern medicinal chemistry and drug discovery efforts . It is recommended to store this compound in a cool, dry place at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans, nor for personal use.

Properties

IUPAC Name

2,6-dibromo-3-chloropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVYEDHWOBABMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Chlorination at Position 3

Electrophilic Chlorination :

  • Substrate : 4-Aminopyridine.

  • Reagents : Cl₂ gas with FeCl₃ catalyst.

  • Conditions : 80–100°C in dichloromethane.

  • Outcome : Selective chlorination at position 3 due to the directing effect of the amino group.

Step 2: Bromination at Positions 2 and 6

Electrophilic Bromination :

  • Substrate : 3-Chloropyridin-4-amine.

  • Reagents : Br₂ in HBr/AcOH.

  • Conditions : 90°C for 12 hours.

  • Outcome : Bromination at positions 2 and 6.

Key Data :

ParameterValue
Overall Yield~65% (estimated)
RegioselectivityConfirmed via X-ray crystallography

Limitations :

  • Competing side reactions (e.g., over-bromination).

  • Requires rigorous purification after each step.

Nitro Group Reduction and Halogen Exchange

This route involves nitration followed by halogen substitution.

Procedure :

  • Nitration :

    • Start with 2,6-dibromopyridin-4-amine.

    • React with fuming HNO₃ in H₂SO₄ at 0°C.

    • Product: 2,6-Dibromo-3-nitropyridin-4-amine.

  • Reduction and Chlorination :

    • Reduce nitro group to amine using SnCl₂/HCl.

    • Treat with CuCl in HCl to replace amine with Cl.

Key Data :

ParameterValue
Nitration Yield91%
Chlorination Efficiency~70% (based on analogous reactions)

Limitations :

  • Multi-step process with moderate overall yield.

  • Potential for residual nitro/byproduct contamination.

Cross-Coupling Approaches

Metal-catalyzed cross-coupling offers precise control over substituent placement.

Suzuki Coupling Example :

  • Substrate : 3-Chloro-4-aminopyridine-2,6-ditriflate.

  • Reagents : Pd(PPh₃)₄, Br-Bpin.

  • Conditions : DMF/H₂O, 100°C.

  • Outcome : Substitution of triflate groups with Br.

Key Data :

ParameterValue
Yield75–85%
Purity>95% (HPLC)

Limitations :

  • High cost of catalysts and boronic reagents.

  • Requires anhydrous conditions.

Comparative Analysis of Methods

MethodYieldCostScalabilityPracticality
Bromination of Dichloropyridine92%LowHighHigh
Sequential Halogenation65%ModerateModerateModerate
Nitro Reduction60%LowLowLow
Cross-Coupling80%HighLowLow

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Chemistry

1. Building Block for Organic Synthesis
DBrClPy serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its halogen substituents facilitate various nucleophilic substitution reactions, enabling the formation of diverse derivatives.

2. Synthesis of Bioactive Compounds
The compound is utilized in the development of bioactive molecules. Its structure allows for modifications that can lead to compounds with potential therapeutic effects.

Research has indicated that DBrClPy exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties
DBrClPy has shown significant antimicrobial activity against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Bacterial StrainActivity Level (MIC µg/mL)Reference
Staphylococcus aureus< 10
Mycobacterium tuberculosis< 5
Enterococcus faecalis< 15

In studies, it has been reported that halogenated pyridines can inhibit the growth of Gram-positive bacteria and mycobacteria effectively.

Anticancer Research
DBrClPy's potential in anticancer applications is under investigation, with studies suggesting that it may interfere with cancer cell proliferation through specific molecular pathways.

Industrial Applications

In addition to its roles in research and drug development, DBrClPy is employed in the production of specialty chemicals and materials with tailored properties for various industrial applications.

Case Studies

Several case studies have highlighted the effectiveness of DBrClPy in drug discovery:

  • Antimicrobial Screening : A study demonstrated that derivatives of DBrClPy exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Synthesis of Anticancer Agents : Research focusing on the modification of DBrClPy led to the discovery of new compounds with enhanced anticancer properties, showcasing its utility in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares 2,6-Dibromo-3-chloropyridin-4-amine with five analogous pyridine derivatives, emphasizing substituent positions, molecular weights, and functional groups:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Reference
This compound (Target) C₅H₃Br₂ClN₂ Br (2,6), Cl (3), NH₂ (4) ~313.3* High halogen density -
2,4-Dibromo-6-chloropyridin-3-amine C₅H₃Br₂ClN₂ Br (2,4), Cl (6), NH₂ (3) ~313.3 Isomeric halogen arrangement
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₃BrClIN₂ Br (6), Cl (2), I (4), NH₂ (3) ~370.3 Heavy halogen substitution
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine C₆H₄Cl₂F₃N₂ Cl (2,6), CF₃ (4), NH₂ (3) 231.0 Electron-withdrawing CF₃ group
4-Bromo-2,6-dichloropyridin-3-amine C₅H₃BrCl₂N₂ Br (4), Cl (2,6), NH₂ (3) ~268.3 Mixed halogenation pattern
2,6-Dichloro-3-fluoropyridin-4-amine C₅H₃Cl₂FN₂ Cl (2,6), F (3), NH₂ (4) 181.0 Lightweight, fluorine inclusion

*Calculated based on analogous compounds.

Key Observations:
  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and steric bulk compared to fluorine . Iodine in 6-Bromo-2-chloro-4-iodopyridin-3-amine further elevates weight (~370 g/mol), impacting solubility and reactivity.
  • Positional Isomerism : this compound and 2,4-Dibromo-6-chloropyridin-3-amine demonstrate how halogen placement alters electronic distribution and intermolecular interactions.

Crystallographic and Computational Tools

Structural data for analogs may be determined using programs like SHELXL (for refinement) and visualized via Mercury (for packing analysis) . For example, the trifluoromethyl group in likely adopts a planar conformation due to steric and electronic constraints, observable through these tools.

Biological Activity

2,6-Dibromo-3-chloropyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its interactions with various molecular targets in biological systems.

The compound's structure features two bromine atoms and one chlorine atom on the pyridine ring, which significantly influences its reactivity and biological activity. The halogen atoms can form halogen bonds with amino acid residues in proteins, thereby affecting their function and activity. The compound is known to interact with enzymes and receptors, making it a candidate for drug development against various diseases.

Mechanism of Action:

  • Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is critical for its antimicrobial and anticancer activities.
  • Receptor Interaction: The compound may also modulate receptor activities, influencing signaling pathways relevant to cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating a capacity to inhibit growth effectively.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.0
HCT116 (Colon Cancer)7.5
PC3 (Prostate Cancer)6.0

Case Studies

  • Study on Trypanosoma brucei Inhibition:
    A study highlighted the effectiveness of pyridine derivatives, including this compound, against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound was found to selectively inhibit the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC), crucial for polyamine synthesis in the parasite while showing minimal toxicity to human cells .
  • Anticancer Mechanism Exploration:
    Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was determined that the compound activates caspase pathways leading to cell death in MCF7 cells, suggesting a potential therapeutic application in breast cancer treatment .

Q & A

Basic: What are the key considerations for synthesizing 2,6-Dibromo-3-chloropyridin-4-amine?

Methodological Answer:
Synthesis typically involves sequential halogenation of a pyridine precursor. For example, starting with pyridin-4-amine, bromination at the 2- and 6-positions can be achieved using brominating agents like PBr₃ or HBr under controlled temperatures (e.g., 80–100°C). Subsequent chlorination at the 3-position may require a Friedel-Crafts-type reaction using AlCl₃ and Cl₂ gas. Critical factors include:

  • Regioselectivity control : Use directing groups (e.g., -NH₂) to guide halogen placement .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
  • Safety : Employ inert atmospheres (N₂/Ar) and corrosion-resistant reactors due to HBr/HCl byproducts .

Advanced: How can researchers address regioselectivity challenges during halogenation?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For bromination:

  • Electronic effects : The -NH₂ group directs electrophilic substitution to the para position, but steric hindrance from bulky substituents (e.g., Br at 2,6-positions) may shift reactivity.
  • Catalytic systems : Use Lewis acids like FeCl₃ to enhance selectivity .
  • Stepwise halogenation : Introduce Br first, followed by Cl, to minimize cross-reactivity. Monitor intermediates via TLC or HPLC .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns. For example, aromatic protons near Br/Cl show deshielding (δ 7.5–8.5 ppm). NH₂ protons appear as broad singlets (δ ~5 ppm in DMSO-d₆) .
  • IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected m/z: ~285.8 for C₅H₃Br₂ClN₂) .

Advanced: How do substituents influence crystal packing and intermolecular interactions?

Methodological Answer:

  • Hydrogen bonding : The -NH₂ group forms N–H⋯N/Br/Cl bonds, creating chains or sheets. Use Mercury software to analyze crystallographic data (e.g., .cif files) and calculate graph-set motifs (e.g., R₂²(8) rings) .
  • Halogen interactions : Br and Cl atoms engage in halogen⋯π or Type-I/II contacts, affecting melting points and solubility. Compare packing motifs with analogs like 2,6-dichloropyridin-4-amine .

Basic: How can researchers predict the biological activity of this compound?

Methodological Answer:

  • In silico modeling : Use QSAR tools (e.g., SwissADME) to predict logP, solubility, and CYP inhibition. The bromine/chlorine substituents may enhance lipophilicity and blood-brain barrier permeability .
  • Enzyme docking : Molecular dynamics simulations (AutoDock Vina) can assess binding to targets like CYP450 isoforms .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness). For spectral discrepancies:
    • Compare with structurally similar compounds (e.g., 2,6-dichloro analogs) .
    • Use DEPT-135 NMR to distinguish CH₃/CH₂ groups from quaternary carbons .
  • Data transparency : Archive raw NMR/MS files in repositories like Zenodo for peer validation .

Advanced: How to develop a robust HPLC method for purity analysis?

Methodological Answer:

  • Column selection : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm (aromatic absorption).
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes.
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and spike recovery (95–105%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.